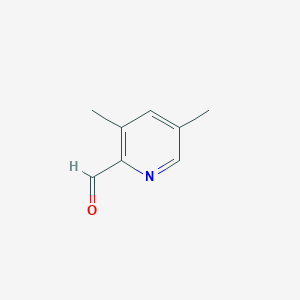

3,5-Dimethylpyridine-2-carboxaldehyde

Overview

Description

3,5-Dimethylpyridine-2-carboxaldehyde (CAS: Not explicitly provided, molecular formula: C₈H₉NO, molecular weight: 135.16 g/mol) is a pyridine derivative featuring methyl groups at the 3- and 5-positions and an aldehyde functional group at the 2-position. This compound is structurally characterized by its planar aromatic ring, with the aldehyde group serving as a reactive site for nucleophilic additions or condensations. The methyl substituents introduce steric hindrance and weakly electron-donating effects, which influence its reactivity and physical properties.

Pyridine aldehydes like this are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and ligand design. For example, the aldehyde group facilitates the formation of Schiff bases, which are pivotal in metal coordination chemistry and drug development.

Preparation Methods

Halomethylation Route via Chloromethylpyridine Intermediates

A widely used method involves synthesis of 2-chloromethyl derivatives of 3,5-dimethylpyridine, which are then converted to the aldehyde.

Preparation of 2-Chloromethyl-3,5-dimethylpyridine

- Starting from 3,5-dimethylpyridine (lutidine derivatives), halomethylation is carried out using chlorinating agents such as triphosgene or phosgene equivalents in organic solvents like toluene or halohydrocarbons (e.g., dichloromethane, chloroform, 1,2-dichloroethane).

- Benzamide is often used as an additive to facilitate the reaction.

- Reaction conditions typically involve dropwise addition of chlorinating agent at low temperatures (0–10 °C), followed by refluxing at 40–90 °C for several hours.

- The halomethylation proceeds with high yields (90–97%) and purity, as confirmed by NMR and HPLC analysis.

Conversion to 3,5-Dimethylpyridine-2-carboxaldehyde

- The 2-chloromethyl intermediate undergoes hydrolysis or oxidation to form the aldehyde.

- Commonly, alkaline aqueous solutions (e.g., sodium carbonate, sodium bicarbonate, potassium carbonate) are used under reflux (5–7 hours).

- Catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be employed to facilitate oxidation.

- After reaction completion, organic extraction and purification yield the aldehyde in high purity.

- The overall yield from chloromethylpyridine to aldehyde is typically above 85%.

Table 1: Typical Reaction Conditions and Yields for Halomethylation Route

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halomethylation | 3,5-Dimethylpyridine, triphosgene, toluene | 0–10 °C (addition), reflux 40–90 °C | 1–3 hours + reflux 2–3 hours | 90–97 | Benzamide additive used |

| Oxidation to aldehyde | Na2CO3 or K2CO3 aqueous, TEMPO catalyst | Reflux 5–7 hours | 5–7 hours | >85 | Organic extraction and drying |

Source: Adapted from CN101906068A and CN103232389A patent disclosures

Direct Oxidation of Methyl Groups on 3,5-Dimethylpyridine

An alternative approach involves direct oxidation of the methyl substituent at the 2-position on suitably substituted pyridines.

- Nitrosation of dimethylpyridine followed by oxidation converts the methyl group at the 2-position to an aldehyde.

- This method can be coupled with subsequent reactions, such as thiosemicarbazide addition, to yield derivatives.

- The process avoids the need for halomethyl intermediates.

- Yields reported are moderate to good (30–55%), with potential for optimization.

Research Findings and Analytical Data

- NMR Characterization: 1H NMR spectra of 2-chloromethylpyridine intermediates show characteristic singlets for chloromethyl protons (~δ 5.8 ppm) and aromatic multiplets (δ 7.3–8.5 ppm).

- Purity: HPLC monitoring confirms reaction completion and high product purity (>99% in some cases).

- Yields: Optimized procedures report isolated yields of aldehydes and intermediates ranging from 85% to over 97%.

- Environmental Impact: Use of triphosgene and controlled reaction conditions reduces hazardous waste and improves safety.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halomethylation + Oxidation | 3,5-Dimethylpyridine | Triphosgene, benzamide, Na2CO3, TEMPO | 85–97 | High yield, scalable, pure product | Requires multiple steps |

| Direct Oxidation of Methyl | Dimethylpyridine derivatives | Nitrosation, oxidation | 30–55 | Shorter route | Moderate yield, complex steps |

| Chloromethyl Derivative Synthesis | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene, toluene, methanol | ~97 | Simple operation, environmentally friendly | Produces hydrochloride salt only |

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The aldehyde group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

Scientific Research Applications

Organic Synthesis

3,5-Dimethylpyridine-2-carboxaldehyde serves as a vital building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as:

- Condensation Reactions : Used to synthesize pyridine derivatives and other heterocycles.

- Substitution Reactions : The aldehyde group can be substituted with other functional groups, facilitating the creation of diverse compounds .

Medicinal Chemistry

Research indicates that this compound exhibits notable biological activity:

- Antimicrobial Properties : Studies have shown that it can act as an antimicrobial agent, influencing certain metabolic pathways and potentially serving as a ligand for metal ions in biological systems .

- Pharmaceutical Applications : It is being explored for its potential in drug development due to its ability to interact with biological molecules and influence enzyme activities .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions highlights its potential in catalysis and bioinorganic chemistry. Its functional groups allow it to engage in hydrogen bonding, enhancing its reactivity with biomolecules .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethylpyridine | Methyl groups at positions 3 and 5 | Lacks aldehyde functionality; less reactive |

| 2-Methyl-3,5-dimethylpyridine | Methyl groups at different positions | Different reactivity profile due to substitution |

| 3-Pyridinecarboxaldehyde | Aldehyde at a different position | Different reactivity due to nitrogen position |

| 3,5-Dimethyl-4-pyridinemethanol | Hydroxyl group instead of aldehyde | Increased polarity and potential hydrogen bonding |

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Synthesis of Pyridine Derivatives

A recent study explored the use of this compound as a precursor for synthesizing novel pyridine-based pharmaceuticals. The research highlighted its versatility in forming complex structures through various chemical reactions, emphasizing its role in advancing medicinal chemistry .

Mechanism of Action

The mechanism by which 3,5-Dimethylpyridine-2-carboxaldehyde exerts its effects depends on the specific chemical reactions it undergoes. . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most directly comparable compound in the provided evidence is 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde (CAS: 110464-72-7, molecular formula: C₉H₁₁NO₂, molecular weight: 165.19 g/mol) . Key differences and similarities are summarized below:

| Property | 3,5-Dimethylpyridine-2-carboxaldehyde | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde |

|---|---|---|

| Molecular Formula | C₈H₉NO | C₉H₁₁NO₂ |

| Molecular Weight (g/mol) | 135.16 | 165.19 |

| Substituents | 3-CH₃, 5-CH₃, 2-CHO | 3-CH₃, 5-CH₃, 4-OCH₃, 2-CHO |

| Electronic Effects | Weak electron donation (methyl groups) | Strong electron donation (methoxy group) |

| Reactivity | Higher aldehyde electrophilicity | Reduced aldehyde electrophilicity due to resonance from OCH₃ |

| Solubility | Likely lower polarity | Increased polarity due to OCH₃ |

Electronic and Steric Influence

- Their weak electron-donating nature mildly activates the pyridine ring toward electrophilic substitution.

- 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde: The methoxy group at position 4 donates electrons via resonance, further activating the ring but delocalizing electron density away from the aldehyde. This reduces the aldehyde’s electrophilicity compared to the non-methoxy analog .

Physical and Chemical Properties

- Boiling/Melting Points : The higher molecular weight and polarity of the methoxy derivative suggest elevated boiling/melting points compared to the target compound.

- Solubility: The methoxy group enhances solubility in polar solvents (e.g., water, ethanol), whereas the target compound may favor nonpolar solvents.

Biological Activity

3,5-Dimethylpyridine-2-carboxaldehyde (CAS Number: 675138-02-0) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound features a pyridine ring with two methyl substituents at the 3 and 5 positions and an aldehyde functional group at the 2 position. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is . The compound can be synthesized through several methods, including oxidation of the corresponding pyridine alcohol or through condensation reactions involving other aldehydes and pyridine derivatives. The presence of both the nitrogen atom in the aromatic ring and the aldehyde group enhances its reactivity, allowing it to participate in various chemical reactions, such as nucleophilic addition and coordination with metal ions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against multidrug-resistant pathogens. For instance, in vitro studies have demonstrated its inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism of action may involve interference with bacterial metabolic pathways or enzyme activities .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Bacillus subtilis | 18 | |

| Aspergillus niger | >50% mycelial growth inhibition | |

| Aspergillus flavus | Active |

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Studies have indicated that derivatives of this compound can inhibit ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. For example, certain thiosemicarbazone derivatives derived from pyridine-2-carboxaldehyde exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating potent anticancer activity .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of a series of modified pyridine-2-carboxaldehyde derivatives on L1210 leukemia cells. The most active compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation. These findings suggest that modifications to the pyridine structure can enhance anticancer efficacy .

The biological activity of this compound can be attributed to its ability to act as a ligand for metal ions and enzymes. This interaction can modulate enzyme activities or influence cellular signaling pathways. For instance, studies have shown that this compound can bind to human serum albumin (HSA) and DNA, suggesting potential applications in drug delivery systems and as a therapeutic agent targeting cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dimethylpyridine-2-carboxaldehyde, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Start with 2,5-dimethylpyridine derivatives. Fluorination or formylation reactions are common. For example, use Vilsmeier-Haack formylation (DMF/POCl₃) to introduce the aldehyde group at the 2-position .

-

Step 2 : Optimize methyl group positioning. Steric hindrance from 3,5-dimethyl groups may require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) for complete conversion .

-

Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Data Table : Synthetic Conditions Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃, 80°C, 12 hrs | 65–70 | 92 | |

| Direct Methylation | NaH, MeI, DMF, RT, 24 hrs | 50–55 | 88 |

Q. How can NMR and LC-MS be used to confirm the structure and purity of this compound?

- Methodology :

- NMR Analysis :

- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm (singlet). Methyl groups at 3,5-positions appear as singlets (δ 2.4–2.6 ppm) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; pyridine carbons between δ 120–150 ppm.

- LC-MS : Use reverse-phase C18 column (ACN/water + 0.1% formic acid). Expect [M+H]⁺ at m/z 150.1. Derivatize with DNPH (2,4-dinitrophenylhydrazine) for enhanced UV detection (λ = 360 nm) .

Q. What purification strategies mitigate challenges posed by the compound’s sensitivity to oxidation?

- Methodology :

- Inert Atmosphere : Perform reactions and purification under N₂/Ar to prevent aldehyde oxidation.

- Additives : Include 1–2% hydroquinone or BHT in solvents to inhibit radical formation .

- Low-Temperature Storage : Store at –20°C in amber vials with desiccants.

Q. How does the steric profile of 3,5-dimethyl groups affect its reactivity in Schiff base formation?

- Methodology :

- Kinetic Studies : Compare reaction rates with primary amines (e.g., aniline) vs. bulkier amines (e.g., tert-butylamine) in ethanol at reflux.

- HPLC Monitoring : Track imine formation (retention time shift) to quantify steric hindrance effects. Reduced yields with bulky amines confirm steric limitations .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology :

- GC-MS : Detect volatile byproducts (e.g., methylated side products) using DB-5MS column (He carrier gas).

- HPLC-DAD : Use C18 column (ACN/water gradient) with diode array detection (200–400 nm) to identify non-volatile impurities .

Advanced Research Questions

Q. How can computational modeling (DFT) predict regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Step 1 : Optimize geometry using B3LYP/6-31G(d). Calculate Fukui indices to identify nucleophilic sites (e.g., para to aldehyde group) .

- Step 2 : Simulate electrophilic attack (e.g., nitration) to compare activation energies for possible products.

- Validation : Cross-check with experimental ¹H NMR data (e.g., new proton environments).

Q. How to resolve contradictions in reported melting points (e.g., 176–178°C vs. 168–170°C) for derivatives of this compound?

- Methodology :

- Purity Assessment : Re-measure using DSC (differential scanning calorimetry) at 5°C/min under N₂.

- Polymorphism Screening : Conduct X-ray crystallography to identify crystal forms. Use solvent-mediated recrystallization (e.g., MeOH vs. EtOAc) .

Q. What mechanistic insights explain unexpected byproducts in its use as a ligand in transition-metal catalysis?

- Methodology :

- In Situ IR Spectroscopy : Monitor coordination dynamics (e.g., aldehyde C=O stretching at 1700 cm⁻¹ shifts upon metal binding).

- ESI-MS : Detect metal-ligand complexes (e.g., [Pd(L)₂Cl₂]⁺) to confirm stoichiometry .

Q. How can isotopic labeling (²H/¹³C) elucidate degradation pathways under oxidative conditions?

- Methodology :

- Synthesis of Labeled Analog : Prepare 3,5-(CD₃)₂-pyridine-2-carboxaldehyde via deuterated methyl iodide .

- LC-HRMS : Track ²H loss in degradation products (e.g., carboxylic acid derivatives) to map oxidation sites .

Q. What strategies improve enantioselectivity in asymmetric reactions using this aldehyde as a chiral building block?

Properties

IUPAC Name |

3,5-dimethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-7(2)8(5-10)9-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDYILQCRDXHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595883 | |

| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675138-02-0 | |

| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.